N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
- N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
- The core structure consists of an imidazolidin-4-one ring, which contains both sulfur and nitrogen atoms.
- The compound has a morpholine group (a six-membered heterocycle containing oxygen and nitrogen) attached to one side.
- The other side features a phenyl ring and a methoxy group (OCH₃) attached to it.
- The central acetamide group (CONH₂) connects these various components.
- This compound’s intricate structure suggests potential biological activity, which we’ll explore further.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Chemical Reactions Analysis
Reactivity: Due to its diverse functional groups, N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide could undergo various reactions
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution) might be involved.
Major Products: These depend on reaction conditions, but potential products include derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with enzymes, receptors, or cellular components.
Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. we can speculate:
- It might interact with enzymes or receptors due to its diverse functional groups.
- The morpholine moiety could play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its intricate structure and potential biological activity.
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(2-morpholin-4-ylethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H28N4O4S/c1-31-20-9-7-18(8-10-20)25-22(29)17-21-23(30)28(19-5-3-2-4-6-19)24(33)27(21)12-11-26-13-15-32-16-14-26/h2-10,21H,11-17H2,1H3,(H,25,29) |
InChI Key |
JNUAEBGCDUYVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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